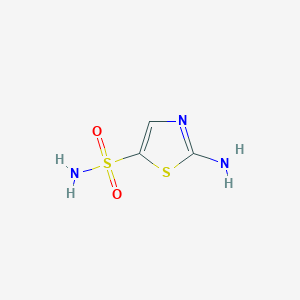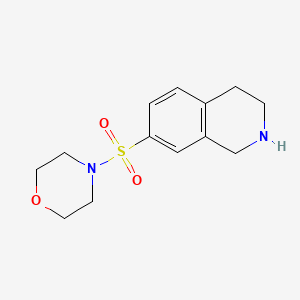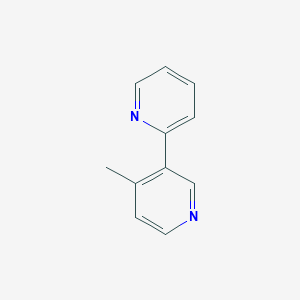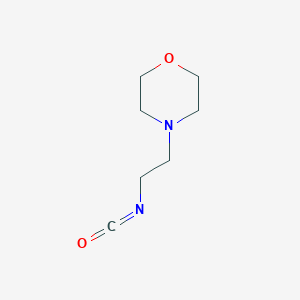
4-(2-Isocyanatoethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isocyanatoethyl)morpholine is a chemical compound with the molecular formula C7H12N2O2 . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis process often involves Michael addition, hydrazinolysis, and Curtius rearrangements .Molecular Structure Analysis
The molecular structure of this compound involves a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The structure also includes an isocyanate group attached to the morpholine ring via an ethyl linker .Chemical Reactions Analysis
The reactions of isocyanates, such as the one present in this compound, with other small molecules like water, alcohols, and amines are of significant industrial importance . These reactions often involve the formation of carbamate or imidic acid .科学的研究の応用
1. Morpholine Chemistry and Structural Analysis
Morpholine and its derivatives, including compounds related to 4-(2-Isocyanatoethyl)morpholine, have been extensively studied for their structural characteristics and chemical behaviors. For instance, a study on a morpholine compound highlighted its chair conformation and the stabilization of its crystal structure through intra- and intermolecular hydrogen bonds (Yusof & Yamin, 2005). Another research discussed the behavior of morpholine and its derivatives in reactions with isocyanates, revealing the formation of mixtures of tautomeric forms and providing insights into the reaction mechanisms (Belova et al., 2022).
2. Medicinal Chemistry and Drug Synthesis
Morpholine and its derivatives play a significant role in medicinal chemistry as building blocks for drug synthesis. The unique physicochemical properties of morpholine, such as polarity and solubility, make it an attractive candidate for developing therapeutic agents (Rupak et al., 2016). A practical synthesis of bridged bicyclic morpholines, important in medicinal chemistry, has also been reported (Walker et al., 2012). Additionally, the synthesis of optically pure morpholine building blocks and their sulfamidates has been achieved, highlighting the significance of morpholine in drug discovery (Stojiljkovic et al., 2022).
3. Biological Activity and Pharmacological Potential
The morpholine ring is a common feature in many bioactive molecules due to its contribution to various biological activities and improved pharmacokinetic profiles. Research has demonstrated the significance of morpholine in developing inhibitors for specific pathways, such as the PI3K-AKT-mTOR pathway, highlighting its potential in therapeutic applications (Hobbs et al., 2019). Furthermore, the pharmacological activities of morpholine derivatives have been extensively reviewed, showcasing the versatility and importance of the morpholine scaffold in drug design (Kourounakis et al., 2020).
作用機序
Target of Action
It is known to be used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific context .
Mode of Action
It is used in the synthesis of nitrogen acyclic carbene (nac) complexes, imidazo[1,2-a]pyridines, α-acylaminoamides, 2-aminobenzoxazoles, and 3-aminobenzoxazines . This suggests that it may interact with its targets through the formation of these compounds.
Biochemical Pathways
Given its role in the synthesis of various compounds, it is likely that it affects multiple pathways depending on the specific context .
Pharmacokinetics
It is known to be a liquid at room temperature with a density of 1017 g/mL at 20 °C . This suggests that it may have good solubility, which could potentially impact its bioavailability.
Result of Action
It is used as a potent coupling reagent for peptide synthesis, giving higher yields and less racemization than dcci . This suggests that it may have significant effects on peptide formation and structure.
Action Environment
It is known to be stable at a storage temperature of -20°c , suggesting that temperature may play a role in its stability.
Safety and Hazards
生化学分析
Biochemical Properties
4-(2-Isocyanatoethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with morpholine monooxygenase, an enzyme that catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid. This enzyme contains a cytochrome P450 catalytic subunit, which is crucial for the reaction . Additionally, this compound can interact with other proteins and biomolecules, influencing their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that morpholine derivatives can enhance cancer cell internalization and targeting, particularly in acidic conditions that resemble the tumor environment . This compound can also localize in lysosomes and mitochondria, impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can penetrate biological membranes and affect the free energy profile of water penetration . This compound can also bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The passive transport and accumulation of this compound in cells can cause significant biochemical changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that morpholine derivatives can exhibit long-term effects on cellular function, including changes in cell signaling and metabolism . The stability of this compound in various conditions can influence its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it can cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways is the degradation of morpholine by the Mycobacterium genus. Morpholine monooxygenase catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid, which is further metabolized by other enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the effectiveness and potential side effects of this compound in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell, such as lysosomes and mitochondria . Post-translational modifications and targeting signals play a crucial role in directing this compound to these specific locations, influencing its biochemical activity.
特性
IUPAC Name |
4-(2-isocyanatoethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBYEADXSKWURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622627 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116237-40-2 |
Source


|
| Record name | 4-(2-Isocyanatoethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
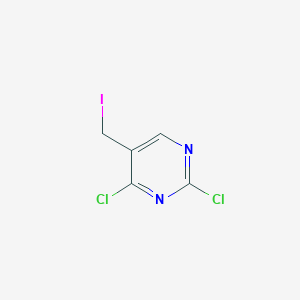
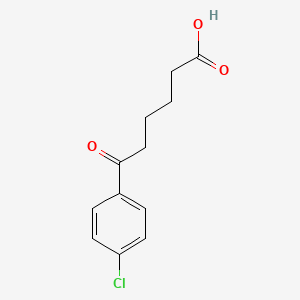
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
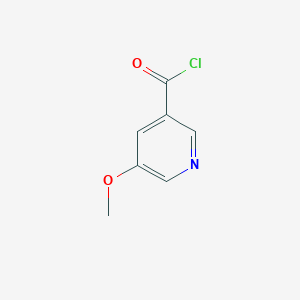
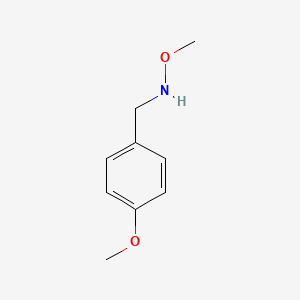


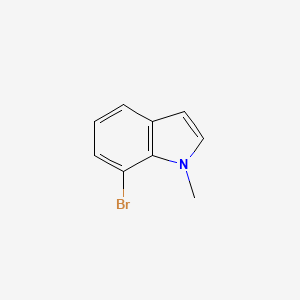
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
